FGFR1–3 Biochemical Potency: Infigratinib vs. Pemigatinib, Erdafitinib, Futibatinib, and AZD4547
Infigratinib inhibits FGFR1–3 with IC₅₀ values of 0.9 nM, 1.4 nM, and 1.0 nM, respectively, in cell‑free biochemical assays . Pemigatinib shows slightly greater potency on FGFR1 (0.4 nM) and FGFR2 (0.5 nM) but comparable potency on FGFR3 (1.2 nM) [1]. Erdafitinib is somewhat less potent on FGFR1–3 (1.2 nM, 2.5 nM, 3.0 nM) [2]. Futibatinib, an irreversible inhibitor, exhibits IC₅₀ values of 3.9 nM, 1.3 nM, and 1.6 nM for FGFR1–3, respectively [3]. AZD4547 is 4.5‑fold more potent on FGFR1 (0.2 nM) but 1.8‑fold less potent on FGFR3 (1.8 nM) [4].
| Evidence Dimension | Biochemical IC₅₀ (nM) for FGFR1, FGFR2, FGFR3 |
|---|---|
| Target Compound Data | FGFR1: 0.9 nM; FGFR2: 1.4 nM; FGFR3: 1.0 nM (Infigratinib mesylate) |
| Comparator Or Baseline | Pemigatinib: FGFR1 0.4 nM, FGFR2 0.5 nM, FGFR3 1.2 nM [1]; Erdafitinib: FGFR1 1.2 nM, FGFR2 2.5 nM, FGFR3 3.0 nM [2]; Futibatinib: FGFR1 3.9 nM, FGFR2 1.3 nM, FGFR3 1.6 nM [3]; AZD4547: FGFR1 0.2 nM, FGFR2 2.5 nM, FGFR3 1.8 nM [4] |
| Quantified Difference | Infigratinib is 2.3‑fold less potent on FGFR1 vs. pemigatinib; 1.3‑fold more potent on FGFR1 vs. erdafitinib; 4.3‑fold more potent on FGFR1 vs. futibatinib; 4.5‑fold less potent on FGFR1 vs. AZD4547. Inter‑FGFR potency balance differs for each compound. |
| Conditions | Cell‑free biochemical kinase assays using recombinant FGFR catalytic domains, ATP concentrations near Km, reported by different laboratories (cross‑study comparison, not head‑to‑head). |
Why This Matters
Procurement decisions for biochemical or cell‑based FGFR studies must consider the exact isoform inhibition pattern to match the genetic alteration under investigation; infigratinib provides a balanced FGFR1‑3 profile distinct from its comparators.
- [1] Liu, J. et al. (2020) ‘INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models’, PLoS ONE, 15(4), e0231877. doi:10.1371/journal.pone.0231877. View Source
- [2] Perera, T.P.S. et al. (2017) ‘Discovery and pharmacological characterization of JNJ-42756493 (Erdafitinib), a functionally selective small‑molecule FGFR family inhibitor’, Molecular Cancer Therapeutics, 16(6), pp. 1010–1020. doi:10.1158/1535-7163.MCT-16-0589. View Source
- [3] Sootome, H. et al. (2020) ‘Futibatinib is a novel irreversible FGFR1‑4 inhibitor that shows selective antitumor activity against FGFR‑deregulated tumors’, Cancer Research, 80(22), pp. 4986–4997. doi:10.1158/0008-5472.CAN-20-0046. View Source
- [4] Gavine, P.R. et al. (2012) ‘AZD4547: an orally bioavailable, potent, and selective inhibitor of the fibroblast growth factor receptor tyrosine kinase family’, Cancer Research, 72(8), pp. 2045–2056. doi:10.1158/0008-5472.CAN-11-3034. View Source
